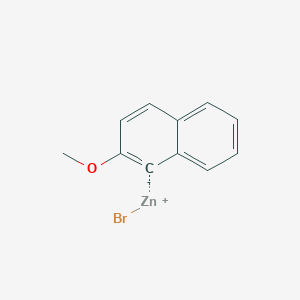

2-Methoxy-1-naphthylZinc bromide

Description

2-Methoxy-1-naphthylzinc bromide is an organozinc reagent characterized by a naphthalene ring substituted with a methoxy group at the 2-position and a zinc bromide moiety at the 1-position. This compound is typically utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling), where its aryl group acts as a nucleophile. The methoxy substituent enhances electron density on the aromatic ring, influencing reactivity and selectivity in metal-catalyzed transformations . Its structure is often confirmed via X-ray crystallography using programs like SHELX and visualized with tools such as ORTEP-3 .

Properties

Molecular Formula |

C11H9BrOZn |

|---|---|

Molecular Weight |

302.5 g/mol |

IUPAC Name |

bromozinc(1+);2-methoxy-1H-naphthalen-1-ide |

InChI |

InChI=1S/C11H9O.BrH.Zn/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h2-7H,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

HAEAOUPQCIVCLF-UHFFFAOYSA-M |

Canonical SMILES |

COC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-1-naphthylZinc bromide can be synthesized through the reaction of 2-methoxy-1-naphthyl bromide with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-Methoxy-1-naphthyl bromide+Zn→2-Methoxy-1-naphthylZinc bromide

Industrial Production Methods

In industrial settings, the production of 2-Methoxy-1-naphthylZinc bromide involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired concentration of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-naphthylZinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

Catalysts: Palladium catalysts are often employed in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products Formed

The major products formed from reactions involving 2-Methoxy-1-naphthylZinc bromide depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules .

Scientific Research Applications

2-Methoxy-1-naphthylZinc bromide has a wide range of applications in scientific research, including:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.

Medicinal Chemistry: It is utilized in the development of new drugs and therapeutic agents through its role in forming complex molecular structures.

Mechanism of Action

The mechanism by which 2-Methoxy-1-naphthylZinc bromide exerts its effects involves the formation of reactive intermediates that facilitate the desired chemical transformations. The zinc atom acts as a Lewis acid, coordinating with the reactants and stabilizing transition states. This coordination enhances the reactivity of the compound and allows for efficient bond formation .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of 2-Methoxy-1-naphthylzinc Bromide and Analogous Compounds

Key Observations:

Electronic and Steric Effects: The methoxy group in 2-Methoxy-1-naphthylzinc bromide increases electron density, enhancing nucleophilicity compared to unsubstituted arylzinc reagents like phenylzinc bromide. This substitution also introduces steric bulk, reducing reaction rates but improving regioselectivity in couplings . In contrast, Sepantronium bromide (YM-155) leverages its bromine and ether groups for biological targeting, inhibiting survivin in cancer cells with nanomolar potency .

Role in Catalysis :

- While 2-Methoxy-1-naphthylzinc bromide acts as a coupling partner, compounds like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide serve as directing groups in C–H activation, showcasing complementary roles in synthetic chemistry .

Biological vs. This highlights the divergent applications of brominated organics: drug candidates vs. reaction intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.